2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate
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Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate is a fluorinated ester compound derived from nicotinic acid and 2,2,3,3,4,4,5,5-octafluoropentanol. This compound is known for its unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate typically involves the esterification of nicotinic acid with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes due to its unique optical properties.
Medicine: Investigated for its potential use in drug delivery systems, where its stability and resistance to metabolic degradation are advantageous.
Industry: Utilized in the production of high-performance materials, including lubricants, surfactants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms impart unique electronic properties, enhancing the compound’s binding affinity to specific receptors or enzymes. This interaction can modulate biological pathways, leading to desired therapeutic or diagnostic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate stands out due to its ester linkage with nicotinic acid, which imparts additional biological activity and potential therapeutic applications. The presence of the nicotinate moiety can enhance the compound’s interaction with biological systems, making it more versatile for use in medical and biological research.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F8NO2/c12-8(13)10(16,17)11(18,19)9(14,15)5-22-7(21)6-2-1-3-20-4-6/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSTYYBNEHHQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F8NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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